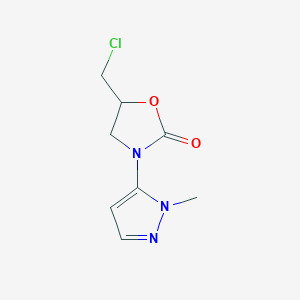

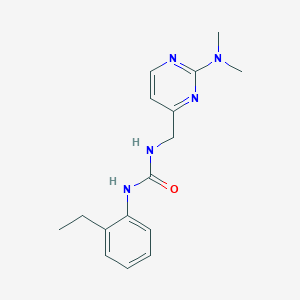

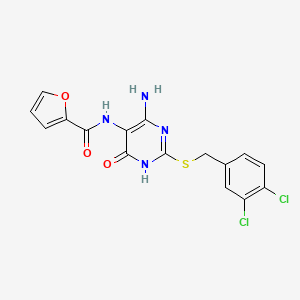

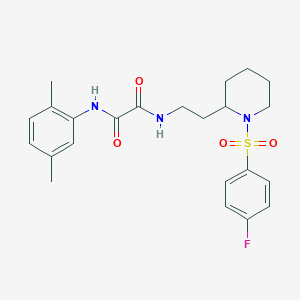

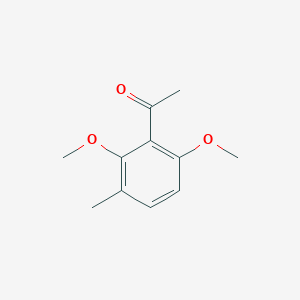

![molecular formula C20H16N4O3S2 B2888826 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide CAS No. 1209659-21-1](/img/structure/B2888826.png)

7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

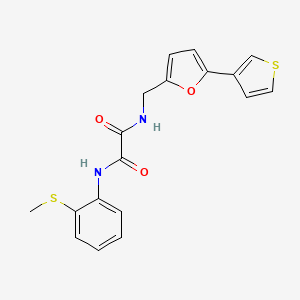

7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O3S2 and its molecular weight is 424.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Compounds derived from similar chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Studies have shown that certain derivatives exhibit significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, along with notable analgesic and anti-inflammatory activities. This suggests potential applications in developing new therapeutic agents for treating inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Activity

Several newly synthesized compounds, including thiazolo[3,2-a]pyridine derivatives, have been screened for their antimicrobial activities. The research indicates variable and modest activity against strains of bacteria and fungi, pointing to the potential use of such compounds in antimicrobial treatments (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Inhibition of Cell Adhesion

Research into benzofuran derivatives has explored their ability to decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules. This mechanism can be instrumental in developing treatments for conditions where the inhibition of cell adhesion is beneficial, such as certain inflammatory diseases (D. Boschelli et al., 1995).

Antitumor and Antiviral Activities

Thiazole nucleosides related to tiazofurin have been prepared to determine their potential antitumor and antiviral activities. Although the specific compounds studied did not exhibit significant activity, this research pathway is crucial for discovering new therapeutic agents against cancer and viral infections (Y. Sanghvi et al., 1988).

Biomolecule Interactive Studies

Hybrid molecules containing benzo-2,1,3-thiadiazole and benzofuran moieties have been synthesized and their photophysical properties investigated. These studies also include biomolecule-binding DNA and HSA-binding interactions, providing a foundation for developing fluorescent probes or therapeutic agents targeting specific biological molecules (J. Neto et al., 2020).

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which are part of the compound’s structure, have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds interact with a variety of biological targets, suggesting that our compound may also have multiple targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to cellular processes . The compound’s interaction with its targets could lead to a variety of effects, depending on the specific target and the context in which the interaction occurs.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, often resulting in downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

Thiazole, a component of the compound’s structure, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Given the known effects of thiazole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .

Properties

IUPAC Name |

7-methoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c1-26-14-5-2-4-12-10-15(27-17(12)14)19(25)21-8-7-13-11-29-20-22-18(23-24(13)20)16-6-3-9-28-16/h2-6,9-11H,7-8H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEHYERNYWFYHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2888743.png)

![5-(2-Nitrophenyl)sulfonyl-2,5,8-triazaspiro[3.5]nonan-7-one](/img/structure/B2888744.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2888755.png)

![4-(2-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2888761.png)